(2E)-7-chloro-2-{[(4-chlorophenyl)amino]methylidene}-3,4-dihydro-2H-1,4-benzothiazin-3-one
Description
The compound (2E)-7-chloro-2-{[(4-chlorophenyl)amino]methylidene}-3,4-dihydro-2H-1,4-benzothiazin-3-one is a benzothiazinone derivative featuring a fused-ring system with a 2H-1,4-benzothiazin-3(4H)-one core linked to a 4-chlorophenyl group via a propanamide moiety. Single-crystal X-ray diffraction confirms its monoclinic crystal system (space group P21/c), with bond distances and angles consistent with related benzothiazinone derivatives . This structure is critical for its role as a selective, non-basic dopamine D2 receptor antagonist, as demonstrated in pharmacological studies .
Properties
IUPAC Name |
(2E)-7-chloro-2-[(4-chloroanilino)methylidene]-4H-1,4-benzothiazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2OS/c16-9-1-4-11(5-2-9)18-8-14-15(20)19-12-6-3-10(17)7-13(12)21-14/h1-8,18H,(H,19,20)/b14-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMOCSXQJJQWPQB-RIYZIHGNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC=C2C(=O)NC3=C(S2)C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N/C=C/2\C(=O)NC3=C(S2)C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds similar to (2E)-7-chloro-2-{[(4-chlorophenyl)amino]methylidene}-3,4-dihydro-2H-1,4-benzothiazin-3-one exhibit significant antimicrobial properties. The benzothiazine scaffold is known for its ability to inhibit bacterial growth, making it a candidate for developing new antibiotics. Studies have shown that modifications to the benzothiazine core can enhance antibacterial activity against resistant strains of bacteria .
Anticancer Properties
The compound has also been evaluated for its anticancer potential. Research has demonstrated that derivatives of benzothiazines can induce apoptosis in cancer cells and inhibit tumor growth. The mechanism often involves the modulation of cell cycle progression and the induction of oxidative stress in cancer cells . In vitro studies have reported promising results, indicating that this compound may serve as a lead compound in the development of anticancer agents.
Pharmacological Applications
Enzyme Inhibition
Compounds containing the benzothiazine structure have been studied for their ability to inhibit key enzymes involved in various diseases. For instance, some derivatives have shown inhibitory effects on acetylcholinesterase, which is relevant in treating Alzheimer's disease. The inhibition of this enzyme can lead to increased levels of acetylcholine in the brain, potentially improving cognitive function .
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory properties of benzothiazine derivatives. These compounds can modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines. This makes them potential candidates for treating inflammatory diseases such as rheumatoid arthritis and other chronic inflammatory conditions .
Materials Science
Synthesis of Functional Materials
this compound can be utilized in the synthesis of novel materials with specific electronic or optical properties. Its unique structure allows for modifications that can lead to materials suitable for applications in organic electronics or photonics.
Case Studies
Chemical Reactions Analysis
Hydrolysis of the Schiff Base
The imine group (C=N) in the compound is susceptible to hydrolysis under acidic or basic conditions, potentially yielding a primary amine and a ketone. This reaction is analogous to the breakdown of Mannich bases, which are similarly cleaved to regenerate their starting materials .
Key Observations :
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Conditions : Acidic (e.g., HCl) or basic (e.g., NaOH) aqueous solutions.
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Products : 7-chloro-3,4-dihydro-2H-1,4-benzothiazin-3-one (ketone) and 4-chlorobenzenamine (aniline derivative).
Nucleophilic Aromatic Substitution
Key Observations :
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Conditions : High-temperature reactions with strong nucleophiles (e.g., NH3, OH⁻).
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Products : Substituted benzothiazines (e.g., amino or hydroxyl derivatives).
Redox Reactions
The benzothiazine scaffold may participate in oxidation/reduction processes, altering the sulfur-containing ring. For example:
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Oxidation : Could lead to sulfone derivatives.
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Reduction : Might reduce the thiazine ring, depending on reaction conditions.
Key Observations :
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Conditions : Oxidizing agents (e.g., H2O2, KMnO4) or reducing agents (e.g., LiAlH4).
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Products : Oxidized/reduced benzothiazine derivatives.
Derivatization of the Amino Group
The 4-chlorophenylamino group may react with electrophiles, such as acylating agents (e.g., acetyl chloride), forming amides. This reaction leverages the nucleophilic nature of the amine.
Key Observations :
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Conditions : Acyl chloride, base (e.g., NaH).
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Products : Acylated benzothiazine derivatives.
Reaction Conditions and Product Analysis
Research Findings and Implications
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Structural Stability : The benzothiazine ring’s aromaticity provides stability, reducing susceptibility to most electrophilic/nucleophilic attacks.
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Biological Relevance : The compound’s reactivity (e.g., hydrolysis) may influence its pharmacokinetics, such as bioavailability or metabolism.
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Synthetic Versatility : Derivatization reactions (e.g., acylation) suggest potential for optimizing therapeutic properties, such as improving drug solubility or targeting.
Comparison with Similar Compounds
Research Findings and Implications
- Pharmacological Potential: The target compound’s dopamine D2 antagonism highlights its therapeutic relevance in neuropsychiatric disorders. Substituent optimization (e.g., para vs. ortho positioning) could refine selectivity .
- Synthetic Challenges : Chlorinated derivatives may require stringent reaction conditions compared to methoxy analogs, impacting scalability .
Q & A
Basic: What are the conventional and microwave-assisted synthesis methods for this compound, and how do their yields and reaction times compare?
Answer:
Conventional synthesis typically involves refluxing precursors (e.g., 7-chloro-1,4-benzothiazin-3-one derivatives) with (4-chlorophenyl)amine in ethanol under acidic catalysis, requiring 7–12 hours with yields of 60–70%. Microwave-assisted synthesis significantly reduces reaction time (3–6 minutes) by enhancing reaction kinetics, achieving higher yields (80–90%) due to efficient energy transfer and reduced side reactions. For example, microwave irradiation of analogous thiazolidinones improved yields by 12–20% compared to conventional methods . Key parameters include temperature control (80–120°C) and solvent selection (e.g., DMF or ethanol).
Basic: How can single-crystal X-ray diffraction confirm the E-configuration and hydrogen bonding patterns?
Answer:
Single-crystal X-ray diffraction (SCXRD) resolves the E -configuration by analyzing the dihedral angle between the benzothiazinone core and the (4-chlorophenyl)amino-methylene group. Hydrogen bonding patterns (e.g., N–H···O, N–H···S) are quantified using geometric parameters (distance: 2.8–3.2 Å; angle: 150–170°). For example, SCXRD of similar benzothiazinones revealed intermolecular N–H···S interactions stabilizing the crystal lattice, with R-factors < 0.06 ensuring precision . Data collection at low temperatures (e.g., 123 K) minimizes thermal motion artifacts.
Advanced: How can discrepancies between NMR and mass spectrometry data be resolved during structural validation?
Answer:
Contradictions often arise from isotopic patterns (e.g., chlorine isotopes) or protonation states. Strategies include:
- High-resolution MS (HRMS): Confirm molecular formula by matching exact mass (e.g., [M+H]⁺ for C₁₆H₁₂Cl₂N₂OS: calc. 367.0089, obs. 367.0085).
- 2D NMR (COSY, HSQC): Assign ambiguous protons via coupling networks and heteronuclear correlations. For example, NOESY can distinguish E/Z isomers by spatial proximity .
- Isotopic abundance analysis: Chlorine’s ³⁵Cl/³⁷Cl ratio (3:1) in MS helps validate fragmentation patterns.
Advanced: What strategies optimize regioselectivity during benzothiazinone ring formation?
Answer:
Regioselectivity is influenced by:
- Electrophilic directing groups: Substituents at C-7 (chloro) activate specific positions for cyclization.
- Solvent polarity: Polar aprotic solvents (e.g., DMF) stabilize transition states, favoring 1,4-benzothiazinone formation over alternative ring systems.
- Catalytic additives: Lewis acids (e.g., ZnCl₂) coordinate with nitrogen lone pairs to direct regiochemistry, as seen in analogous quinoline syntheses .
Advanced: How should researchers design in vitro assays to evaluate antimicrobial derivatives?
Answer:
- Minimum Inhibitory Concentration (MIC): Use microbroth dilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO <1% v/v).
- Time-kill kinetics: Monitor bacterial viability at 0, 4, 8, and 24 hours post-treatment.
- Mechanistic studies: Pair with fluorescence-based assays (e.g., SYTOX Green uptake) to assess membrane disruption .
Advanced: What parameters are critical for analyzing crystal packing via SCXRD?
Answer:
- Hydrogen-bond geometry: Measure donor-acceptor distances (2.8–3.3 Å) and angles (150–180°).
- π-π stacking: Calculate interplanar distances (3.3–3.8 Å) between aromatic systems.
- Disorder modeling: Refine occupancy factors for disordered solvent molecules or substituents.
- Data-to-parameter ratio: Maintain ≥15:1 to ensure model reliability, as demonstrated in benzothiazinone analogs with R-factors <0.05 .
Basic: Which spectroscopic techniques are essential for characterizing this compound?
Answer:
- ¹H/¹³C NMR: Assign aromatic protons (δ 6.8–7.6 ppm) and carbonyl carbons (δ 165–175 ppm).
- IR spectroscopy: Identify C=O (1680–1720 cm⁻¹) and C=N (1600–1640 cm⁻¹) stretches.
- UV-Vis: Monitor conjugation via π→π* transitions (λₐᵦₛ ~250–300 nm) .
Advanced: How can computational methods predict bioactivity and guide synthesis?
Answer:
- Docking studies: Use AutoDock Vina to model interactions with target proteins (e.g., bacterial dihydrofolate reductase).
- QSAR models: Corrogate substituent effects (e.g., chloro vs. methoxy) on bioactivity using Hammett σ constants.
- DFT calculations: Optimize geometries at the B3LYP/6-31G(d) level to predict reactivity (e.g., Fukui indices) .
Advanced: How to address solubility challenges in biological assays?
Answer:
- Co-solvents: Use DMSO:water mixtures (<5% DMSO).
- Nanoparticle formulation: Encapsulate in PLGA nanoparticles (150–200 nm) via emulsion-solvent evaporation.
- Prodrug design: Introduce phosphate esters for enhanced aqueous solubility .
Advanced: What mechanistic insights can kinetic studies provide for degradation pathways?
Answer:
- Pseudo-first-order kinetics: Monitor hydrolysis rates under varying pH (2–12) and temperature (25–60°C).
- LC-MS/MS: Identify degradation products (e.g., ring-opened thiols).
- Activation energy (Eₐ): Calculate via Arrhenius plots to predict shelf-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
